Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)

CAS No.: 78700-57-9

Cat. No.: VC2610654

Molecular Formula: C41H50N6O8S

Molecular Weight: 786.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78700-57-9 |

|---|---|

| Molecular Formula | C41H50N6O8S |

| Molecular Weight | 786.9 g/mol |

| IUPAC Name | benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |

| Standard InChI | InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |

| Standard InChI Key | WQICQGUHVCFQAZ-CUPIEXAXSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Introduction

Chemical Structure and Composition

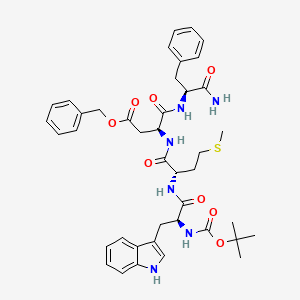

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is a pentapeptide comprising five amino acids corresponding to positions 13-17 of the human Gastrin I hormone. The peptide features a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and an O-benzyl (OBzl) protecting group on the aspartic acid residue at position 16. The complete amino acid sequence is Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2, representing a fragment of the biologically active C-terminal region of human Gastrin I . This synthetic peptide has a defined molecular formula of C43H551N7O9S and a molecular weight of 846.02 daltons, making it a relatively small peptide derivative suitable for various biochemical applications .

The compound's structure incorporates specific protective groups that serve crucial functions. The Boc group at the N-terminus protects the alpha-amino group of glycine from unwanted reactions during synthesis and experimentation, while the O-benzyl group on aspartic acid protects the side-chain carboxyl group. These protective modifications enable selective chemical manipulations and enhance stability during storage and experimental handling. The C-terminal amidation (-NH2) mimics the natural post-translational modification found in many biologically active peptides, potentially contributing to its pharmacological properties.

Structural Features and Modifications

The pentapeptide core of Boc-(Asp(OBzl)16)-Gastrin I (13-17) represents the C-terminal fragment of human Gastrin I, which contains the primary biological activity domain of the hormone. The sequence includes glycine, tryptophan, methionine, aspartic acid, and phenylalanine, creating a peptide with both hydrophobic and acidic properties. The presence of aromatic residues (tryptophan and phenylalanine) contributes to the compound's UV absorbance properties, while the methionine residue provides a sulfur-containing moiety that can be susceptible to oxidation under certain conditions .

The O-benzyl protection on aspartic acid is particularly significant as it prevents the side-chain carboxyl group from participating in unwanted reactions. This modification allows researchers to control the reactivity of the peptide in experimental settings and potentially alters its binding affinity to target receptors compared to the native, unprotected sequence.

Physical and Chemical Properties

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is typically available as a lyophilized powder with a purity exceeding 95%, making it suitable for precise research applications . The compound's physical properties are directly influenced by its chemical structure and the presence of protecting groups. The table below summarizes the key physical and chemical properties of this compound:

| Property | Value/Description |

|---|---|

| Chemical Name | Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) |

| Sequence | Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2 |

| Molecular Formula | C43H551N7O9S |

| Molecular Weight | 846.02 Da |

| Physical State | Lyophilized powder |

| Purity | >95% |

| Storage Conditions | Desiccated at -20°C |

| Shipping Conditions | 4°C |

| Solubility | Soluble in polar organic solvents |

The presence of both hydrophobic (Trp, Met, Phe) and hydrophilic (Asp) residues in the peptide sequence contributes to its solubility profile. The protecting groups (Boc and OBzl) enhance solubility in organic solvents while potentially reducing aqueous solubility compared to the unprotected peptide. This property profile makes the compound suitable for various experimental applications, including receptor binding studies, enzymatic assays, and structural investigations.

Synthesis and Production Methods

The production of Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the controlled, sequential addition of protected amino acids to build the desired peptide chain. This synthetic approach enables the precise incorporation of the Boc protecting group at the N-terminus and the OBzl protecting group on the aspartic acid side chain.

The synthesis generally follows these key steps: (1) attachment of the C-terminal amino acid (Phe) to a solid support resin, (2) sequential coupling of protected amino acids (Asp(OBzl), Met, Trp, Gly) using coupling reagents to form peptide bonds, (3) final addition of the Boc protecting group to the N-terminal glycine, and (4) cleavage from the resin with simultaneous conversion of the C-terminus to an amide while maintaining the Boc and OBzl protecting groups . This synthetic route requires careful selection of orthogonal protection strategies to ensure that only specific protecting groups are removed at designated steps.

Purification and Quality Control

Following synthesis, the crude peptide undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to achieve the high purity (>95%) required for research applications . Quality control measures typically include mass spectrometry to confirm the molecular weight, amino acid analysis to verify composition, and analytical HPLC to assess purity. The final product is often lyophilized to enhance stability during storage and shipping.

Applications in Research and Development

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) serves as a valuable tool in various research applications related to gastric physiology, receptor pharmacology, and drug development. As a modified fragment of the biologically active region of gastrin, this compound enables researchers to investigate specific aspects of gastrin-receptor interactions without the complexities associated with the full-length hormone.

Receptor Binding Studies

The compound is particularly useful in receptor binding assays aimed at understanding the structural requirements for gastrin receptor recognition. The presence of protecting groups allows researchers to evaluate how specific chemical modifications affect binding affinity and selectivity. By comparing the activity of protected versus unprotected peptide fragments, scientists can identify critical functional groups involved in receptor recognition and activation.

Development of Therapeutic Models

Research utilizing gastrin fragments like Boc-(Asp(OBzl)16)-Gastrin I (13-17) contributes to the development of comprehensive models for studying gastric acid secretion and its regulation . These models are valuable for understanding conditions such as hypergastrinemia, which can promote enterochromaffin-like cell overgrowth over extended periods . The insights gained from such studies may inform the design of therapeutic strategies for acid secretory dysfunctions, including hyperchlorhydria and hypochlorhydria.

Structure-Activity Relationship Studies

The defined structure of Boc-(Asp(OBzl)16)-Gastrin I (13-17) makes it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying individual amino acids or protective groups, researchers can identify how specific structural elements contribute to biological activity. This information is crucial for the rational design of peptide-based drugs targeting gastrin-related pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume